2,4-Dinitro-1-naphthol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitronaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17/h1-5,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRBMBIXVSCUFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060544 |

Source

|

| Record name | 1-Naphthalenol, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown crystalline powder; [Alfa Aesar MSDS] |

Source

|

| Record name | Martius yellow | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-69-6 |

Source

|

| Record name | 2,4-Dinitro-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Martius yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Martius yellow | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARTIUS YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PQ80Y1K6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 2,4-Dinitro-1-naphthol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,4-Dinitro-1-naphthol, a significant compound in organic chemistry.

Core Chemical Properties

2,4-Dinitro-1-naphthol, also known by synonyms such as Martius Yellow and Manchester Yellow, is a C-nitro compound and a member of the naphthol family.[1][2] It presents as a yellow to orange powder.[1] The quantitative chemical and physical properties of 2,4-Dinitro-1-naphthol are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2,4-dinitronaphthalen-1-ol | [2][3] |

| CAS Number | 605-69-6 | [1][3][4] |

| Molecular Formula | C₁₀H₆N₂O₅ | [1][3][5] |

| Molecular Weight | 234.17 g/mol | [1][4] |

| Melting Point | 130 - 139 °C | [6][7][8][9][10] |

| Boiling Point | 407.9 °C at 760 mmHg | [1][7] |

| Density | 1.607 g/cm³ | [1][7] |

| pKa | 2.12 (at 25°C) | [7][10] |

| Solubility | Very slightly soluble in water and ethanol. | [1][7] |

| Appearance | Yellow to orange powder | [1] |

| Maximum Absorption (λmax) | 370 nm (in Methanol) | [6] |

Chemical Structure and Synthesis

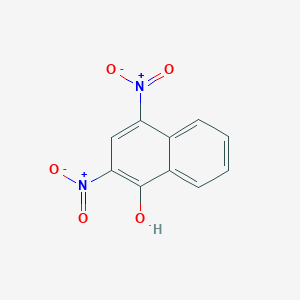

The structure of 2,4-Dinitro-1-naphthol consists of a naphthalene (B1677914) ring substituted with a hydroxyl group at position 1 and two nitro groups at positions 2 and 4.[1][2] The electron-withdrawing nature of the two nitro groups significantly influences the chemical reactivity of the molecule, particularly the acidity of the hydroxyl group.[4]

Caption: Chemical structure of 2,4-Dinitro-1-naphthol.

The primary synthetic route to 2,4-Dinitro-1-naphthol is through the nitration of 1-naphthol (B170400) (also known as α-naphthol).[4] This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[4] The hydroxyl group of 1-naphthol is an activating group that directs the incoming nitro groups to the ortho and para positions (C2 and C4).[4]

Experimental Protocols

Synthesis of 2,4-Dinitro-1-naphthol from 1-Naphthol

This protocol is based on established laboratory procedures for the nitration of 1-naphthol.[11][12][13]

Materials:

-

1-Naphthol (α-naphthol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Erlenmeyer flask (50 mL or 100 mL)

-

Beaker

-

Hot plate with magnetic stirring capabilities

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a 50-mL Erlenmeyer flask, carefully add 2.5 g of 1-naphthol to 5 mL of concentrated sulfuric acid.

-

Gently heat the mixture on a hot plate with magnetic stirring for approximately 5-10 minutes, or until the solid dissolves completely.[11][12] The solution may change color during this process.[13]

-

Cool the flask in an ice bath. Once cooled, slowly add 15 mL of ice-cold water to the mixture.[12]

-

In a separate beaker, prepare a nitrating mixture by carefully adding 4 mL of concentrated nitric acid to an ice bath to cool.[12]

-

Slowly and with continuous stirring, add the cooled 1-naphthol solution to the cold nitric acid. A yellow-orange precipitate of 2,4-Dinitro-1-naphthol should form.[13]

-

Allow the reaction to proceed for a few minutes in the ice bath.

-

Collect the crude product by vacuum filtration and wash the solid with cold water.

-

For purification, the product can be recrystallized from a suitable solvent, such as ethanol.[4]

Safety Precautions:

-

This synthesis involves the use of concentrated strong acids (sulfuric and nitric acid) which are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

The addition of water to concentrated sulfuric acid is highly exothermic and should be done slowly and with cooling.

-

Nitration reactions can be vigorous. Maintain careful temperature control throughout the procedure.

Spectroscopic Data

The identity and purity of 2,4-Dinitro-1-naphthol can be confirmed using various spectroscopic techniques.

-

UV-Visible Spectroscopy: In methanol, 2,4-Dinitro-1-naphthol exhibits a maximum absorption wavelength (λmax) at approximately 370 nm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) groups.[2][14]

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its molecular formula.[2][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be used to elucidate the detailed structure of the molecule by showing the chemical environment of each hydrogen and carbon atom.[2][15]

Applications and Significance

2,4-Dinitro-1-naphthol has historical and current significance in several areas of chemistry:

-

Dye Industry: Historically, it was used as a yellow dye known as Martius Yellow.[1][12]

-

Organic Synthesis: It serves as a valuable intermediate in the synthesis of other organic compounds. The nitro groups can be reduced to amino groups, providing a pathway to various substituted naphthalenes.[4]

-

Charge-Transfer Complexes: Due to its electron-deficient aromatic system, it can act as an electron acceptor to form charge-transfer complexes with electron-donor molecules.[4]

This guide provides a foundational understanding of the chemical properties and structure of 2,4-Dinitro-1-naphthol, essential for professionals in research and development. For further detailed information, consulting the cited literature is recommended.

References

- 1. echemi.com [echemi.com]

- 2. 2,4-Dinitro-1-naphthol | C10H6N2O5 | CID 11802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. 2,4-Dinitro-1-naphthol | 605-69-6 | Benchchem [benchchem.com]

- 5. 1-Naphthalenol, 2,4-dinitro- [webbook.nist.gov]

- 6. 2,4-Dinitro-1-naphthol | 605-69-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. lookchem.com [lookchem.com]

- 8. 2,4-DINITRO-1-NAPHTHOL | 887-79-6 [chemicalbook.com]

- 9. 2,4-DINITRO-1-NAPHTHOL CAS#: 887-79-6 [m.chemicalbook.com]

- 10. 2,4-Dinitro-1-naphthol , 98% , 605-69-6 - CookeChem [cookechem.com]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. chemistry-online.com [chemistry-online.com]

- 13. texiumchem.com [texiumchem.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

Synthesis of 2,4-Dinitro-1-naphthol from 1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-Dinitro-1-naphthol, a significant intermediate in the preparation of various organic molecules, from 1-naphthol (B170400). The primary and most documented method involves the direct nitration of 1-naphthol using a mixture of concentrated nitric and sulfuric acids.[1] An initial sulfonation step is commonly employed to control the regioselectivity of the subsequent nitration.

Core Synthesis Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism.[1] 1-naphthol is first sulfonated, which directs the incoming nitro groups to the desired positions. The hydroxyl group of 1-naphthol is an activating group, directing electrophiles to the ortho and para positions (C2 and C4).[1] The subsequent nitration is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.[1] The nitronium ion then attacks the electron-rich naphthalene (B1677914) ring at the 2 and 4 positions.

An alternative, though less common, synthetic route involves the oxidative nitration of 2-nitroso-1-naphthol-4-sulfonic acid.[1]

Experimental Protocols

Below are detailed methodologies for the synthesis of 2,4-Dinitro-1-naphthol from 1-naphthol.

Method 1: Direct Nitration with Sulfonation

This is a widely used laboratory-scale procedure.[2][3]

Materials:

-

1-naphthol (α-naphthol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

In a 50-mL Erlenmeyer flask, carefully add 2.5 g of 1-naphthol to 5 mL of concentrated sulfuric acid.[2]

-

Gently heat the mixture on a hot plate for approximately 5 minutes, or until the solid dissolves completely.[2][4] The solution will initially turn a cherry red and then darken to a dark amber.[4]

-

Cool the flask in an ice bath.

-

Slowly and carefully add 15 mL of ice-cold water down the sides of the flask.[3]

-

In a separate beaker, prepare a nitrating mixture by carefully adding 4 mL of concentrated nitric acid to an ice bath.[3]

-

Slowly add the cooled 1-naphthol solution to the nitrating mixture with constant stirring, while maintaining the temperature in the ice bath.[4] A yellow-orange precipitate of 2,4-Dinitro-1-naphthol will form.[4]

-

Allow the reaction mixture to stand in the ice bath to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Purify the 2,4-Dinitro-1-naphthol by recrystallization from ethanol.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and the final product.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Naphthol | 2.5 g | [2][3] |

| Concentrated H₂SO₄ | 5 mL | [2][3] |

| Concentrated HNO₃ | 4 mL | [3] |

| Product Properties | ||

| Chemical Formula | C₁₀H₆N₂O₅ | [5] |

| Molecular Weight | 234.17 g/mol | [5] |

| Appearance | Yellow-orange powder | [5] |

| Melting Point | 137.5 °C - 138 °C | [1][5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of 2,4-Dinitro-1-naphthol.

Caption: Chemical reaction pathway for the synthesis of 2,4-Dinitro-1-naphthol.

Caption: General experimental workflow for the synthesis and purification.

References

Spectroscopic Profile of 2,4-Dinitro-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,4-Dinitro-1-naphthol, a key intermediate in various chemical syntheses. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, offering a comprehensive resource for its identification and characterization.

Introduction

2,4-Dinitro-1-naphthol, also known as Martius Yellow, is a nitro derivative of naphthol. Its highly conjugated system, substituted with electron-withdrawing nitro groups and an electron-donating hydroxyl group, gives rise to a distinct spectroscopic profile. Understanding this profile is crucial for researchers in organic synthesis, materials science, and drug development for quality control, reaction monitoring, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,4-Dinitro-1-naphthol.

UV-Vis Spectroscopy

The UV-Vis spectrum of 2,4-Dinitro-1-naphthol is characterized by strong absorption in the ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions within the aromatic system.

| Parameter | Value | Solvent |

| λmax | 367 - 373 nm | Methanol |

Table 1: UV-Vis Absorption Data for 2,4-Dinitro-1-naphthol.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Dinitro-1-naphthol reveals the presence of its key functional groups. The data presented is based on typical values for the vibrational modes of the functional groups present in the molecule.

| Wavenumber (cm-1) | Assignment | Vibrational Mode |

| ~3400 | O-H | Stretching |

| ~3100 | Aromatic C-H | Stretching |

| ~1590 | Aromatic C=C | Stretching |

| ~1540 & ~1340 | N-O (NO2) | Asymmetric & Symmetric Stretching |

| ~1200 | C-O | Stretching |

| ~825 | Ring Deformation |

Table 2: Characteristic Infrared Peak Assignments for 2,4-Dinitro-1-naphthol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of 2,4-Dinitro-1-naphthol.

The 1H NMR spectrum shows distinct signals for the aromatic protons, which are deshielded due to the electron-withdrawing nitro groups.

| Chemical Shift (δ) ppm | Assignment (Tentative) |

| 8.91 | H-3 |

| 8.67 | Aromatic H |

| 8.62 | Aromatic H |

| 7.93 | Aromatic H |

| 7.77 | Aromatic H |

Table 3: 1H NMR Chemical Shift Data for 2,4-Dinitro-1-naphthol.

The 13C NMR spectrum is expected to show ten distinct signals for the ten carbon atoms of the naphthalene (B1677914) ring system due to the lack of symmetry. The carbons attached to the electronegative oxygen and nitro groups are significantly deshielded.

| Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale |

| C-1 | ~150-160 | Attached to -OH group |

| C-2 | ~140-150 | Attached to -NO2 group |

| C-4 | ~140-150 | Attached to -NO2 group |

| Other Aromatic Carbons | ~110-140 | Aromatic region |

Table 4: Expected 13C NMR Chemical Shift Regions for 2,4-Dinitro-1-naphthol.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of 2,4-Dinitro-1-naphthol.

Procedure:

-

Sample Preparation: A dilute solution of 2,4-Dinitro-1-naphthol is prepared in a UV-grade solvent, such as methanol. The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blank Measurement: A cuvette filled with the pure solvent (methanol) is placed in the reference beam path to record a baseline.

-

Sample Measurement: A cuvette containing the sample solution is placed in the sample beam path.

-

Data Acquisition: The spectrum is scanned over a range of approximately 200-800 nm. The wavelength of maximum absorbance is recorded.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 2,4-Dinitro-1-naphthol using the KBr pellet method.

Procedure:

-

Sample Preparation: Approximately 1-2 mg of dry 2,4-Dinitro-1-naphthol is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (several tons) to form a thin, transparent pellet.

-

Instrumentation: An FTIR spectrometer is used for analysis.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of 2,4-Dinitro-1-naphthol by analyzing the chemical environment of its hydrogen and carbon atoms.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of 2,4-Dinitro-1-naphthol is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

1H NMR Acquisition: The spectrometer is tuned to the proton frequency, and the 1H NMR spectrum is acquired using a standard pulse sequence.

-

13C NMR Acquisition: The spectrometer is tuned to the carbon frequency, and the 13C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a compound like 2,4-Dinitro-1-naphthol is illustrated below.

General workflow for spectroscopic analysis.

Solubility of 2,4-Dinitro-1-naphthol in organic solvents

An In-depth Technical Guide on the Solubility of 2,4-Dinitro-1-naphthol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the solubility of 2,4-Dinitro-1-naphthol, a compound of interest in various chemical and research fields. Recognizing the critical need for precise solubility data in experimental design, purification, and formulation, this document consolidates available information on its solubility in organic solvents. It addresses the current scarcity of quantitative data by providing a detailed, standard protocol for its experimental determination. Furthermore, a comprehensive methodology for the synthesis of 2,4-Dinitro-1-naphthol is presented, complete with a visual workflow to ensure clarity and reproducibility.

Solubility Profile of 2,4-Dinitro-1-naphthol

The available qualitative solubility information for 2,4-Dinitro-1-naphthol is summarized below.

Table 1: Qualitative Solubility of 2,4-Dinitro-1-naphthol

| Solvent | Solubility Description |

|---|---|

| Water | Very slightly soluble[5][6][7] |

| Ethanol | Very slightly soluble[5][6][7] |

| Alcohol | Soluble[8] |

Note: Purification of 2,4-Dinitro-1-naphthol can be achieved through recrystallization from ethanol, indicating some degree of solubility at elevated temperatures.[9]

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, researchers can employ established methods to determine the solubility of 2,4-Dinitro-1-naphthol. The following is a generalized protocol based on the isothermal saturation method, a common technique for reliably measuring the solubility of solid compounds in liquids.[10]

Objective: To determine the equilibrium solubility of 2,4-Dinitro-1-naphthol in a selected organic solvent as a function of temperature.

Apparatus and Materials:

-

High-purity 2,4-Dinitro-1-naphthol

-

Analytical grade organic solvent(s)

-

Jacketed, sealed equilibrium vessel

-

Thermostatic water bath with high-precision temperature control (±0.05 K)

-

Magnetic stirrer

-

Calibrated digital thermometer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of solid 2,4-Dinitro-1-naphthol to a known mass of the selected solvent in the equilibrium vessel. The presence of excess solid is essential to ensure equilibrium is reached at saturation.

-

Equilibration: Seal the vessel and place it in the thermostatic water bath set to the desired temperature. Stir the mixture continuously for a predetermined period (typically 12-24 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: Once equilibrium is achieved, cease stirring and allow the undissolved solid to sediment for at least 2 hours, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe (matching the vessel temperature) to prevent temperature-induced precipitation. Immediately pass the sample through a syringe filter into a pre-weighed vial.

-

Analysis: Determine the mass of the collected sample. Dilute the sample gravimetrically with the pure solvent to a concentration suitable for analysis. Quantify the concentration of 2,4-Dinitro-1-naphthol in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the mole fraction or mass solubility of 2,4-Dinitro-1-naphthol in the solvent at the specified temperature.

-

Temperature Dependence: Repeat steps 2 through 6 at different temperatures to generate a solubility curve for the solvent system.

Synthesis of 2,4-Dinitro-1-naphthol

2,4-Dinitro-1-naphthol is typically synthesized via the indirect nitration of 1-naphthol (B170400) (α-naphthol), which involves a sulfonation step followed by nitration.[9][11] This method provides regiochemical control, directing the nitro groups to the 2 and 4 positions.[9]

Experimental Protocol:

-

Sulfonation of 1-Naphthol:

-

In a 100 mL Erlenmeyer flask, combine 2.5 g of 1-naphthol with 5 mL of concentrated sulfuric acid.[11]

-

Gently heat the mixture on a hot plate with magnetic stirring, maintaining a temperature of 37-40 °C for approximately 10 minutes, or until the solid has completely dissolved.[11]

-

Remove the flask from the heat and cool it thoroughly in an ice bath.[11]

-

Once cooled, slowly add 15 mL of ice-cold water down the sides of the flask.[11]

-

-

Nitration of the Sulfonated Intermediate:

-

In a separate beaker cooled in an ice bath, prepare a nitrating mixture (e.g., 4 mL of concentrated nitric acid).[11]

-

Slowly and carefully add the cooled sulfonated 1-naphthol solution to the nitrating mixture with continuous stirring.

-

A yellow-orange precipitate of 2,4-Dinitro-1-naphthol will form as the reaction proceeds.[12]

-

-

Isolation and Purification:

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected crude product with cold water containing a small amount of ammonium (B1175870) chloride to remove residual acids.[11]

-

For further purification, the crude 2,4-Dinitro-1-naphthol can be recrystallized from a suitable solvent like ethanol.[9]

-

Synthesis Workflow Visualization

The following diagram provides a visual representation of the logical flow for the synthesis of 2,4-Dinitro-1-naphthol.

References

- 1. chembk.com [chembk.com]

- 2. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 3. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]

- 4. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dinitro-1-naphthol | 605-69-6 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. 2,4-Dinitro-1-naphthol | 605-69-6 | Benchchem [benchchem.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. chemistry-online.com [chemistry-online.com]

- 12. texiumchem.com [texiumchem.com]

An In-Depth Technical Guide to the Synthesis and Applications of Martius Yellow

Abstract

Martius Yellow, chemically known as 2,4-Dinitro-1-naphthol, is a synthetic nitro dye with significant historical and contemporary applications. First synthesized in 1868 by Karl Alexander von Martius, it has been utilized extensively as a vibrant yellow dye for textiles, a mothproofing agent for wool, and, most notably, as a crucial biological stain in histology.[1] This guide provides a comprehensive overview of Martius Yellow, detailing its chemical and physical properties, a robust synthesis protocol, and its primary applications, with a focus on its role in advanced histological staining techniques. Experimental methodologies and safety data are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Martius Yellow is an anionic, water-soluble acid dye.[2] Its chemical structure features a naphthol backbone with two nitro groups, which act as chromophores, and a hydroxyl group serving as an auxochrome.[3] The key properties are summarized below.

| Property | Data | Reference(s) |

| IUPAC Name | 2,4-Dinitronaphthalen-1-ol | [4] |

| Synonyms | 2,4-Dinitro-1-naphthol, Acid Yellow 24, C.I. 10315, Manchester Yellow | [4][5][6][7] |

| CAS Number | 605-69-6 | [4][5][6] |

| Molecular Formula | C₁₀H₆N₂O₅ | [4][5][6] |

| Molecular Weight | 234.17 g/mol | [4][5][6] |

| Appearance | Yellow to orange-yellow crystalline powder | [5][8] |

| Melting Point | 130 - 133 °C | [5][9][10] |

| Solubility (Water) | 4.60% | [7] |

| Solubility (Ethanol) | 4.60% | [7] |

| Absorption Max (λmax) | 420-445 nm | [7][11] |

Synthesis of Martius Yellow

The synthesis of Martius Yellow is typically achieved through the indirect nitration of 1-naphthol (B170400) (α-naphthol).[1] This process involves a two-step electrophilic aromatic substitution. First, 1-naphthol is sulfonated using concentrated sulfuric acid to form a water-soluble disulfonic acid intermediate. This intermediate then undergoes nitration, where the sulfonyl groups are readily displaced by nitro groups (ipso-nitration) upon reaction with nitric acid.[1] The resulting 2,4-dinitro-1-naphthol is often converted to its more stable and water-soluble ammonium (B1175870) salt.[1][12]

Synthesis Pathway Diagram

Caption: Chemical synthesis pathway of Martius Yellow from 1-Naphthol.

Detailed Experimental Protocol for Synthesis

This protocol is a composite of established laboratory procedures.[1][3][12]

Part A: Synthesis of 2,4-dinitro-1-naphthol

-

Place 2.5 g of 1-naphthol into a 100 mL Erlenmeyer flask.

-

Carefully add 5 mL of concentrated sulfuric acid.

-

Heat the mixture in a water bath at approximately 60-70 °C for 10-15 minutes, stirring until the 1-naphthol is fully dissolved and the initial red color disappears, turning to a dark amber.[1][12]

-

Cool the flask thoroughly in an ice bath. Once cooled, slowly add 15 mL of ice-cold water down the walls of the flask.[1]

-

In a separate beaker, cool 4 mL of concentrated nitric acid in an ice bath.[1]

-

Add the cold nitric acid dropwise to the naphthol solution while maintaining the temperature below 10 °C with vigorous stirring.[3]

-

After the addition is complete, allow the mixture to stand at room temperature for 5 minutes.

-

Heat the reaction mixture in a water bath at 50 °C for 5-10 minutes. A yellow paste or precipitate of Martius Yellow will form.[3][12]

-

Pour the product into a beaker containing approximately 30 mL of water and 10 g of crushed ice to break up the paste.[1]

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.[1]

Part B: Formation of the Ammonium Salt

-

Transfer the crude yellow solid to a beaker containing 75 mL of hot water and 2.5 mL of concentrated ammonium hydroxide.[1]

-

Heat the mixture to boiling with stirring until the solid completely dissolves.

-

Add 5 g of ammonium chloride to the hot solution to salt out the ammonium salt of the dye.[1]

-

Cool the solution in an ice bath. The orange-colored ammonium salt (Martius Yellow dye) will precipitate.[3]

-

Collect the final product by vacuum filtration, wash with a cold 1-2% ammonium chloride solution, and allow it to air dry.[1]

Applications

Martius Yellow is a versatile dye with applications spanning histology, industrial dyeing, and analytical chemistry.

Histological Staining

The primary modern application of Martius Yellow is in biological staining. It is particularly valued in trichrome staining methods, which use three different dyes to selectively color various tissue components.

Martius, Scarlet, and Blue (MSB) Staining In the MSB staining method, developed by Lendrum, Martius Yellow is used to stain erythrocytes (red blood cells) a distinct yellow.[4][7][13] This provides a sharp contrast with fibrin, which is stained red by Brilliant Crystal Scarlet, and collagen, which is stained blue by Methyl Blue.[13] This technique is invaluable in histopathology for studying vascular diseases and assessing the age of thrombi.[13][14]

Periodic Acid-Schiff (PAS) Counterstain Martius Yellow can also be employed as a counterstain in the PAS method, which is used to detect polysaccharides such as glycogen. In this context, it helps in the demonstration of parasitic amoebae.[9][13]

Experimental Workflow for MSB Staining

Caption: Standard experimental workflow for the MSB trichrome staining method.

Detailed Protocol for MSB Staining

This protocol is adapted from standard histological procedures.[13][14]

Solution Preparation:

-

Martius Yellow Solution: Dissolve 0.5 g of Martius Yellow powder in 100 mL of 95% ethanol. Add 2 g of phosphotungstic acid and mix well.[13]

-

Brilliant Crystal Scarlet Solution: Dissolve 1 g of Brilliant Crystal Scarlet in 100 mL of distilled water. Add 2 mL of glacial acetic acid.[13]

-

Methyl Blue Solution: Dissolve 0.5 g of Methyl Blue powder in 100 mL of distilled water. Add 1 mL of glacial acetic acid.[13]

Staining Procedure:

-

Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.[13]

-

Stain nuclei with Weigert's iron hematoxylin (B73222) for 10 minutes, then rinse in water.[13]

-

Stain with Martius Yellow solution for 2 minutes.[13]

-

Rinse in distilled water.

-

Stain with Brilliant Crystal Scarlet solution for 10 minutes.[13]

-

Rinse in distilled water.

-

Treat with 1% phosphotungstic acid solution for 5-10 minutes.

-

Rinse in distilled water.

-

Stain with Methyl Blue solution for 5-10 minutes.

-

Rinse in 1% acetic acid solution.[13]

-

Dehydrate rapidly through 95% and absolute alcohol, clear in xylene, and mount with a permanent mounting medium.[13]

Expected Results:

-

Nuclei: Blue/Black

-

Erythrocytes: Yellow

-

Fibrin (especially recent): Red

-

Collagen, older fibrin: Blue

Industrial and Other Applications

-

Textile Dyeing: Martius Yellow imparts a vibrant, lightfast yellow color to textiles, especially wool and silk.[3][5] Historically, it was a popular choice for dyeing these materials.

-

Mothproofing: It was once used to protect wool from moths.[1][4]

-

Analytical Chemistry: The dye serves as a reagent in analytical chemistry for the detection of certain metal ions and can be used as a pH indicator.[5][8][10]

Safety and Toxicology

Martius Yellow is classified as a hazardous substance and must be handled with appropriate precautions.[15] It is an irritant to the eyes, skin, and respiratory system and is considered toxic if inhaled, ingested, or absorbed through the skin.[15][16][17]

| Toxicity Data | Details | Reference(s) |

| Type of Test | TDLo - Lowest published toxic dose | [9] |

| Route of Exposure | Skin | [9] |

| Species | Human | [9] |

| Dose/Duration | 50 mg/kg | [9] |

| Toxic Effects | Mydriasis (pupil dilation), wakefulness, nausea, vomiting | [9][17] |

| Type of Test | LD50 - Lethal dose, 50 percent kill | [9] |

| Route of Exposure | Intravenous | [9] |

| Species | Mouse | [9] |

| Dose/Duration | 180 mg/kg | [9] |

Handling Precautions:

-

Use in a well-ventilated area or with a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[16]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.[3]

Conclusion

Martius Yellow remains a compound of significant interest, bridging historical industrial applications with modern-day utility in scientific research. Its straightforward synthesis from 1-naphthol and its unique properties make it an excellent dye. However, its most enduring legacy is in histology, where its role in the MSB trichrome stain provides researchers and pathologists with a powerful tool for visualizing complex tissue structures and pathological changes. Proper understanding of its synthesis, application protocols, and safety requirements is essential for its effective and safe use in the laboratory.

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. sophiacollegemumbai.com [sophiacollegemumbai.com]

- 3. sophiacollegemumbai.com [sophiacollegemumbai.com]

- 4. Martius yellow - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Martius Yellow | 605-69-6 | FM52708 | Biosynth [biosynth.com]

- 7. stainsfile.com [stainsfile.com]

- 8. dawnscientific.com [dawnscientific.com]

- 9. Martius Yellow | CAS#:605-69-6 | Chemsrc [chemsrc.com]

- 10. chemicalworlds.com [chemicalworlds.com]

- 11. Absorption [Martius Yellow] | AAT Bioquest [aatbio.com]

- 12. texiumchem.com [texiumchem.com]

- 13. biognost.com [biognost.com]

- 14. biognost.com [biognost.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. scribd.com [scribd.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,4-Dinitro-1-naphthol and its Analogs as Histological Stains for Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 2,4-Dinitro-1-naphthol and its sulfonated derivative, Naphthol Yellow S, as histological stains for the qualitative and quantitative assessment of proteins. This document details the underlying staining mechanisms, provides detailed experimental protocols, and presents relevant data for researchers in histology, cell biology, and drug development.

Introduction

2,4-Dinitro-1-naphthol, historically known as Martius Yellow, is a yellow acid dye that has found application in various histological staining techniques.[1][2][3][4] While it is utilized for cytoplasmic staining and as a component in trichrome methods like the Martius Scarlet Blue (MSB) stain for fibrin, its direct application for the quantitative analysis of proteins is less common.[3] For quantitative purposes, its sulfonated analog, Naphthol Yellow S, is the preferred reagent due to its enhanced solubility and specific binding characteristics.[5][6]

This guide will focus on the principles and applications of both compounds, with a particular emphasis on Naphthol Yellow S for quantitative protein assessment.

Staining Mechanism

The primary mechanism of protein staining by 2,4-Dinitro-1-naphthol and Naphthol Yellow S is based on an electrostatic interaction. At an acidic pH, the amino groups of proteins are protonated, acquiring a positive charge. The negatively charged dye molecules then bind to these positively charged amino groups, resulting in the staining of the protein.[5][7]

The intensity of the staining is proportional to the number of available basic amino acid residues, allowing for the quantitative determination of total protein content under controlled conditions.[7]

Figure 1: Staining mechanism of dinitronaphthol dyes with proteins.

Experimental Protocols

Preparation of Staining Solutions

Martius Yellow Solution (for MSB Trichrome Stain)

This protocol is adapted from its use in the Martius Scarlet Blue (MSB) trichrome stain.[3]

| Reagent | Concentration/Amount |

| Martius Yellow | 0.5 g |

| 95% Ethanol (B145695) | 100 mL |

| Phosphotungstic Acid | 2.0 g |

Procedure:

-

Dissolve 0.5 g of Martius Yellow powder in 100 mL of 95% ethanol.

-

Add 2.0 g of phosphotungstic acid to the solution.

-

Mix thoroughly until all components are dissolved.

Naphthol Yellow S Staining Solution (for Quantitative Protein Staining)

This protocol is a general procedure for the quantitative staining of proteins in tissue sections.

| Reagent | Concentration/Amount |

| Naphthol Yellow S | 0.1% (w/v) |

| Acetic Acid, Glacial | 1% (v/v) |

| Distilled Water | to 100 mL |

Procedure:

-

Dissolve 0.1 g of Naphthol Yellow S in approximately 90 mL of distilled water.

-

Add 1 mL of glacial acetic acid.

-

Adjust the final volume to 100 mL with distilled water.

-

The optimal pH for this staining solution is around 2.8.[8]

General Staining Workflow for Tissue Sections

The following workflow is a generalized procedure for staining paraffin-embedded tissue sections.

Figure 2: General experimental workflow for protein staining.

Detailed Steps:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) to remove paraffin.

-

Rehydrate the tissue sections through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) to distilled water.

-

-

Staining:

-

Immerse the slides in the prepared Naphthol Yellow S staining solution for a specified duration (e.g., 5-15 minutes). The optimal time may need to be determined empirically.

-

-

Rinsing:

-

Briefly rinse the slides in distilled water or a buffer with a pH similar to the staining solution to remove excess stain.

-

-

Dehydration:

-

Dehydrate the sections through a graded series of ethanol solutions.

-

-

Clearing:

-

Clear the tissue sections in xylene or a suitable clearing agent.

-

-

Mounting:

-

Coverslip the slides using a compatible mounting medium.

-

-

Microscopic Analysis:

-

Examine the stained sections under a light microscope. For quantitative analysis, use a micro-spectrophotometer or a digital imaging system with appropriate software.

-

Quantitative Analysis with Naphthol Yellow S

Naphthol Yellow S is particularly useful for the cytophotometric measurement of the total protein content of individual cells and organelles.[7] The absorbance of the stained proteins can be measured at the absorption peak of 430 nm.[8]

Factors Affecting Quantitative Accuracy:

| Factor | Description |

| pH | The pH of the staining solution is critical. A pH of 2.8 is often optimal for maximal binding of Naphthol Yellow S to proteins.[8] |

| Staining Time | The duration of staining should be sufficient to ensure complete reaction but not so long as to cause non-specific binding. This should be optimized for each tissue type. |

| Differentiation | The rinsing step after staining should be carefully controlled to remove unbound dye without eluting the specifically bound dye. |

Applications in Research and Drug Development

-

Assessment of Cellular Protein Content: Quantifying changes in total protein content in response to drug treatment or disease progression.

-

Combined Staining Techniques: Naphthol Yellow S can be used in conjunction with other stains, such as the Periodic Acid-Schiff (PAS) stain, to simultaneously visualize proteins and carbohydrates.[9] It can also be combined with the Feulgen stain for the simultaneous measurement of protein and DNA.[8]

-

Qualitative Histology: Martius Yellow is a component of trichrome stains used to differentiate various tissue components, such as fibrin, collagen, and erythrocytes.[1][2][3]

Conclusion

2,4-Dinitro-1-naphthol (Martius Yellow) and its sulfonated derivative, Naphthol Yellow S, are valuable tools in histological research. While Martius Yellow serves as an effective qualitative stain within trichrome methods, Naphthol Yellow S provides a reliable and quantifiable method for assessing total protein content in cells and tissues. The protocols and principles outlined in this guide offer a solid foundation for the successful application of these stains in a variety of research and development settings. Adherence to optimized staining conditions, particularly pH, is crucial for achieving accurate and reproducible quantitative results.

References

- 1. chemicalworlds.com [chemicalworlds.com]

- 2. dawnscientific.com [dawnscientific.com]

- 3. biognost.com [biognost.com]

- 4. Martius Yellow C.I. 10315 - Biognost [biognost.com]

- 5. Quantitative cytochemistry of nuclear and cytoplasmic proteins using the Naphthol Yellow S and dinitrofluorobenzene staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The naphthol yellow S stain for proteins tested in a model system of polyacrylamide films and evaluated for practical use in histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Adaptation of the Naphthol Yellow S staining for objects with high protein content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. whservicebio.com [whservicebio.com]

An In-depth Technical Guide to the Reaction Mechanism of Nitration of 1-Naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism involved in the nitration of 1-naphthol (B170400). It details the underlying principles of this electrophilic aromatic substitution reaction, explores the various products formed, and presents detailed experimental protocols. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields of chemical synthesis.

Introduction

The nitration of 1-naphthol is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry. In this reaction, a nitro group (-NO₂) is introduced onto the aromatic ring of 1-naphthol. The hydroxyl (-OH) group of 1-naphthol is a strongly activating, ortho-, para-directing group, which significantly influences the regioselectivity of the reaction. Consequently, the nitration of 1-naphthol can yield a mixture of mono- and dinitrated products, with the substitution occurring primarily at the positions ortho and para to the hydroxyl group. The precise product distribution is highly dependent on the reaction conditions, including the nature of the nitrating agent, temperature, and reaction time.

Reaction Mechanism

The nitration of 1-naphthol proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

Step 1: Generation of the Electrophile

The active electrophile in the nitration of aromatic compounds is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid.

Reaction Equation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich naphthalene (B1677914) ring of 1-naphthol attacks the nitronium ion. The hydroxyl group, being a strong activating group, increases the electron density at the ortho (position 2) and para (position 4) positions, making them the primary sites of attack. This attack leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.

Attack at the 4-position (para) is generally favored due to less steric hindrance compared to the 2-position (ortho). The resonance structures of the sigma complex delocalize the positive charge over the aromatic system.

Step 3: Deprotonation and Re-aromatization

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the nitrated 1-naphthol product.

The overall reaction mechanism is depicted in the following signaling pathway diagram:

Figure 1: Reaction mechanism of the nitration of 1-naphthol.

Products of Nitration

The nitration of 1-naphthol can yield three primary products depending on the reaction conditions:

-

2-Nitro-1-naphthol: Formed by the substitution at the ortho position.

-

4-Nitro-1-naphthol: Formed by the substitution at the para position.

-

2,4-Dinitro-1-naphthol (Martius Yellow): Formed under more forcing conditions where a second nitro group is introduced.

The regioselectivity of the mononitration is influenced by factors such as the solvent and temperature. While the 4-position is generally favored, the ratio of 2-nitro to 4-nitro isomers can vary. Dinitration to form 2,4-dinitro-1-naphthol is common when using a mixture of concentrated nitric and sulfuric acids.

Quantitative Data

The following tables summarize the available quantitative data on the products of 1-naphthol nitration. It is important to note that the yields and isomer ratios are highly dependent on the specific experimental conditions.

Table 1: Products of 1-Naphthol Nitration under Freezing Conditions with Nitrite

| Initial 1-Naphthol (µM) | Initial Nitrite (µM) | Transformed 1-Naphthol (µM) | Total Nitro-naphthols Yield (µM) |

| 10 | 10 | 8.87 | 1.62 |

Data obtained from a study on the nitrite-facilitated transformation of 1-naphthol in ice, which may not be representative of standard synthetic procedures.

Experimental Protocols

Detailed methodologies for the synthesis of nitrated 1-naphthol derivatives are provided below. These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.

Synthesis of 2,4-Dinitro-1-naphthol (Martius Yellow)

This protocol describes the synthesis of 2,4-dinitro-1-naphthol, a common dye also known as Martius Yellow.

Materials:

-

1-Naphthol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Erlenmeyer flasks

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Place 2.5 g of 1-naphthol in a 100 mL Erlenmeyer flask.

-

Carefully add 5 mL of concentrated sulfuric acid to the flask.

-

Heat the mixture in a water bath at 37-40 °C with magnetic stirring for approximately 10 minutes, or until the solid dissolves and any initial red color disappears.

-

Cool the flask in an ice bath.

-

Slowly add 15 mL of ice-cold water down the sides of the flask and let it rest for 2 minutes.

-

In a separate beaker, cool 4 mL of concentrated nitric acid in an ice bath.

-

Carefully and slowly add the diluted 1-naphthol solution to the cold nitric acid with continuous stirring.

-

A yellow precipitate of 2,4-dinitro-1-naphthol will form.

-

Allow the reaction to proceed for a few minutes.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

The product can be further purified by recrystallization from ethanol.

The following diagram illustrates the general workflow for this synthesis:

Figure 2: Experimental workflow for the synthesis of 2,4-dinitro-1-naphthol.

Conclusion

The nitration of 1-naphthol is a versatile reaction that allows for the synthesis of valuable mono- and dinitrated products. A thorough understanding of the electrophilic aromatic substitution mechanism and the influence of reaction conditions is crucial for controlling the regioselectivity and achieving desired product outcomes. The protocols and data presented in this guide serve as a valuable resource for chemists working in research, development, and production, enabling them to effectively utilize this important chemical transformation.

An In-depth Technical Guide to 2,4-Dinitronaphthalen-1-ol: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,4-dinitronaphthalen-1-ol (CAS No. 605-69-6), a nitroaromatic compound with historical significance as a dye and potential for further investigation in various scientific fields. This document details its synthesis, purification, and spectral characteristics. While specific biological signaling pathways for 2,4-dinitronaphthalen-1-ol are not extensively documented, this guide discusses its known reactivity and toxicological profile, drawing comparisons to the well-studied analogue, 2,4-dinitrophenol, where relevant. The information is presented to support researchers, scientists, and drug development professionals in their understanding and potential applications of this compound.

Physical and Chemical Properties

2,4-Dinitronaphthalen-1-ol, also known as Martius Yellow, is a yellow to orange crystalline solid.[1] Its core structure consists of a naphthalene (B1677914) ring substituted with a hydroxyl group at the 1-position and two nitro groups at the 2- and 4-positions.[2] These electron-withdrawing nitro groups significantly influence the chemical properties of the molecule.

Table 1: Physical and Chemical Properties of 2,4-Dinitronaphthalen-1-ol

| Property | Value | Source(s) |

| CAS Number | 605-69-6 | [3] |

| Molecular Formula | C₁₀H₆N₂O₅ | [3] |

| Molecular Weight | 234.17 g/mol | [2] |

| Appearance | Yellow to orange powder/crystalline solid | [1] |

| Melting Point | 137.5 °C | [1] |

| Boiling Point | 407.9 °C at 760 mmHg | [1] |

| Solubility | Very slightly soluble in water; soluble in ethanol (B145695). | [1] |

| pKa | Not available | |

| LogP | 3.40820 | [1] |

Synthesis and Purification

The most common and well-documented method for the synthesis of 2,4-dinitronaphthalen-1-ol is the nitration of 1-naphthol (B170400).[4] This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid.[4]

Experimental Protocol: Synthesis of 2,4-Dinitronaphthalen-1-ol from 1-Naphthol

Materials:

-

1-Naphthol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

Sulfonation: In a fume hood, dissolve 1-naphthol in concentrated sulfuric acid in a flask. The mixture is gently warmed to facilitate the formation of the sulfonated intermediate. This initial step directs the subsequent nitration to the desired positions on the naphthalene ring.[4]

-

Nitration: Cool the reaction mixture in an ice bath. Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction.

-

Precipitation: After the addition of nitric acid is complete, allow the reaction to proceed for a specified time. Then, carefully pour the reaction mixture over crushed ice. This will cause the crude 2,4-dinitronaphthalen-1-ol to precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude 2,4-dinitronaphthalen-1-ol

-

Ethanol

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Place the crude 2,4-dinitronaphthalen-1-ol in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air dry.

References

An In-depth Technical Guide to CAS Number 605-69-6: Properties, Hazards, and Biological Activity of 2,4-Dinitro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical substance identified by CAS number 605-69-6, commonly known as Martius Yellow or 2,4-Dinitro-1-naphthol. This document details its chemical and physical properties, associated hazards, and explores its applications, particularly in biological staining. Furthermore, it delves into the known biological activities of the closely related dinitrophenol class of compounds, offering insights into potential, though not yet fully explored, effects on cellular signaling pathways relevant to research and drug development.

Chemical and Physical Properties

2,4-Dinitro-1-naphthol is a synthetic organic compound.[1] Its primary identification and key physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 605-69-6 |

| IUPAC Name | 2,4-dinitronaphthalen-1-ol[2] |

| Synonyms | Martius Yellow, Golden Yellow, Saffron Yellow, Manchester Yellow, Naphthylene Yellow, 2,4-Dinitronaphthol[2][3] |

| Molecular Formula | C₁₀H₆N₂O₅[3] |

| Molecular Weight | 234.17 g/mol [3] |

| Chemical Structure | A naphthol with a hydroxy substituent at C-1 and nitro groups at C-2 and C-4.[4] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Brownish-yellow to orange-gold powder/crystalline solid.[1][5] |

| Melting Point | 130-133 °C[4] |

| Boiling Point | ~407.9 °C at 760 mmHg (Predicted) |

| Solubility | Very slightly soluble in water; soluble in ethanol (B145695) and methanol (B129727) (1 mg/mL).[6] |

| λmax | 430 nm[6] |

Hazards and Safety Information

2,4-Dinitro-1-naphthol is classified as a hazardous substance and requires careful handling. The primary hazards are summarized from safety data sheets (SDS) and toxicological profiles.

Table 3: Hazard Identification and GHS Classification

| Hazard Class | GHS Classification |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[7] |

| Skin Corrosion/Irritation | Causes skin irritation.[7] |

| Eye Damage/Irritation | Causes serious eye irritation.[7] |

| Allergenic Potential | May cause an allergic skin reaction.[7] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[7] |

| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[7] |

Handling and First Aid:

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator. Avoid generating dust.[7]

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

Experimental Protocols: Histological Staining

The primary application of 2,4-Dinitro-1-naphthol (Martius Yellow) is as a dye in histological staining techniques, particularly for the visualization of erythrocytes and fibrin (B1330869).[3][5] Below are detailed methodologies for two common staining protocols.

Martius Scarlet Blue (MSB) Staining for Fibrin

This method is used to differentiate between fresh and old fibrin deposits.

Solution Preparation:

-

Martius Yellow Solution: Dissolve 0.5 g of Martius Yellow in 100 mL of 95% ethanol and add 2 g of phosphotungstic acid.

-

Crystal Scarlet Solution: Dissolve 1 g of Crystal Scarlet in 100 mL of 2.5% acetic acid.

-

Aniline Blue Solution: Dissolve 0.5 g of Aniline Blue in 100 mL of 1% acetic acid.

Staining Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain nuclei with an acid-resistant nuclear stain (e.g., Weigert's iron hematoxylin) for 10 minutes.

-

Rinse in 95% ethanol.

-

Stain with Martius Yellow solution for 2 minutes.

-

Rinse in distilled water.

-

Stain with Crystal Scarlet solution for 10 minutes.

-

Rinse in distilled water.

-

Differentiate in 1% phosphotungstic acid for 2-10 minutes, checking microscopically until only fibrin remains red.

-

Rinse in distilled water.

-

Counterstain with Aniline Blue solution for 2-5 minutes.

-

Rinse briefly in 1% acetic acid.

-

Dehydrate rapidly through ascending grades of ethanol, clear in xylene, and mount.

Expected Results:

-

Fibrin: Red (fresh fibrin may appear yellow, old fibrin blue)

-

Erythrocytes: Yellow

-

Collagen and other connective tissue: Blue

-

Muscle: Pink to pale red

-

Nuclei: Blue/Black

Lendrum's Picro Mallory Staining

This trichrome staining method is also utilized for demonstrating fibrin.

Solution Preparation:

-

Yellow Mordant: Saturated picric acid in 80% ethanol containing 0.2% Orange G and 0.2% Lissamine Fast Yellow.

-

Red Stain: 1% Acid Fuchsin in 1% acetic acid.

-

Differentiator: 2.5% picric acid and 25% phosphotungstic acid in 95% ethanol (stock), diluted for use.

-

Blue Stain: 0.5% Soluble Blue in 1% acetic acid.

Staining Procedure:

-

Deparaffinize and rehydrate tissue sections to water.

-

Stain nuclei with an acid-resistant nuclear stain.

-

Mordant in the yellow mordant solution for 2-3 minutes.

-

Wash in distilled water until only erythrocytes remain yellow.

-

Stain with the red stain for 5-10 minutes.

-

Rinse with 1% aqueous acetic acid.

-

Differentiate with the red differentiator until fibrin is prominent.

-

Rinse well in distilled water.

-

Stain with the blue stain for 5 minutes.

-

Rinse briefly with 1% acetic acid.

-

Differentiate with the blue differentiator for 1-2 minutes.

-

Briefly rinse with 1% acetic acid.

-

Dehydrate, clear, and mount.

Biological Activity and Signaling Pathways

While 2,4-Dinitro-1-naphthol is primarily used as a histological dye, the broader class of dinitrophenols, particularly 2,4-dinitrophenol (B41442) (DNP), is known to have significant biological effects. DNP acts as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation from ATP synthesis. This leads to a decrease in ATP production and an increase in heat generation.[5]

Recent research has indicated that at sub-toxic concentrations, DNP can trigger adaptive stress response signaling pathways in neuronal cells.[3] These findings may have implications for understanding the potential, yet uninvestigated, biological activities of 2,4-Dinitro-1-naphthol. The key modulated pathways include:

-

Suppression of mTOR and Insulin-PI3K-MAPK Pathways: DNP treatment has been shown to down-regulate the expression of key genes in the mTOR and insulin (B600854) signaling pathways.[3] This is significant as these pathways are central regulators of cell growth, proliferation, and metabolism.

-

Upregulation of the Ca²⁺-CREB Pathway: DNP can increase intracellular Ca²⁺ levels, leading to the activation of the cAMP-response element-binding protein (CREB) signaling pathway.[3] This pathway is crucial for synaptic plasticity, learning, and memory.[3]

The mechanism of action of DNP as a mitochondrial uncoupler and its subsequent influence on these signaling cascades are depicted below.

Conclusion

2,4-Dinitro-1-naphthol (CAS 605-69-6) is a well-characterized compound with established applications as a yellow dye in histological staining procedures. Its properties and hazards are well-documented, necessitating careful handling in a laboratory setting. While its primary role has been as a passive staining agent, the known biological activities of the closely related compound, 2,4-dinitrophenol, suggest that dinitronaphthols may possess the ability to modulate key cellular signaling pathways. This opens up potential avenues for future research into the biological effects of Martius Yellow beyond its function as a dye, particularly in the context of cellular metabolism and neurobiology. Researchers and drug development professionals should be aware of both its utility as a stain and the potential for off-target biological effects related to mitochondrial uncoupling.

References

- 1. Effect of 2-4-dinitrophenol on intercellular communication in mammalian cardiac fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 6. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

2,4-Dinitro-1-naphthol: A Comprehensive Technical Guide for Organic Synthesis

Introduction

2,4-Dinitro-1-naphthol, a C-nitro compound, is a significant intermediate in organic synthesis, historically notable for its role in the dye industry.[1][2] Its chemical structure, featuring a naphthalene (B1677914) core substituted with a hydroxyl group and two electron-withdrawing nitro groups, imparts a unique reactivity profile that is valuable for researchers, scientists, and drug development professionals.[1] The presence of nitro groups makes the aromatic system electron-deficient, activating it for certain reactions and influencing the acidity of the hydroxyl group.[1] This guide provides an in-depth overview of its synthesis, physicochemical properties, key reactions, and applications as a versatile precursor for more complex organic molecules.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of 2,4-Dinitro-1-naphthol are crucial for its application in synthesis. These data are summarized below.

Table 1: Physicochemical Properties of 2,4-Dinitro-1-naphthol

| Property | Value | Reference(s) |

| CAS Number | 605-69-6 | [1] |

| Molecular Formula | C₁₀H₆N₂O₅ | [2][3] |

| Molecular Weight | 234.16 g/mol | [1][2] |

| Appearance | Red-brown or yellow-orange crystalline powder | [2][4] |

| Melting Point | 130 - 133 °C (lit.) | [5][6][7] |

| Boiling Point | 407.9 °C at 760 mmHg | [4][7] |

| Solubility | Very slightly soluble in water and ethanol | [4][7] |

| Density | 1.607 g/cm³ | [4][7] |

| pKa | 2.12 (at 25°C) | [7] |

Table 2: Spectroscopic Data for 2,4-Dinitro-1-naphthol

| Technique | Key Data Points | Reference(s) |

| Mass Spec. | m/z fragments: 234, 182, 113, 187 | [2][3] |

| UV-Vis | λmax: 714 nm (as Naphthol Green B in water) | [8] |

| FTIR / Raman | Spectra available from various databases | [2][9][10] |

| ¹³C-NMR | Spectrum available from various databases | [9] |

Synthesis of 2,4-Dinitro-1-naphthol

The most common and well-documented method for preparing 2,4-Dinitro-1-naphthol is through the direct nitration of 1-naphthol (B170400) (α-naphthol), which proceeds via a sulfonation-nitration sequence.[1][11] The initial sulfonation of 1-naphthol is a critical step that directs the subsequent nitration to the desired C2 and C4 positions.[1]

Experimental Protocol: Synthesis from 1-Naphthol

This protocol is adapted from established laboratory procedures.[11][12]

Materials:

-

1-Naphthol (α-naphthol): 2.5 g

-

Concentrated Sulfuric Acid (H₂SO₄): 5 mL

-

Concentrated Nitric Acid (HNO₃): 4 mL

-

Ice-cold water

Procedure:

-

Place 2.5 g of 1-naphthol in a 50-mL Erlenmeyer flask.

-

Carefully add 5 mL of concentrated H₂SO₄ and heat the mixture on a hot plate for approximately 5 minutes, or until the solid dissolves.[12] The initial red color should fade.[11]

-

Cool the reaction mixture in an ice bath. Once cooled, slowly add 15 mL of ice-cold water down the sides of the flask.[11]

-

In a separate beaker, cool 4 mL of concentrated HNO₃ in an ice bath.[11]

-

Slowly and with constant stirring, add the diluted and cooled sulfuric acid solution to the cold nitric acid.

-

Allow the mixture to stand, and then warm it gently for a few minutes. A yellow precipitate of 2,4-Dinitro-1-naphthol should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove residual acid, and allow it to air dry. The moist product can often be used directly in subsequent steps.[12]

Purification: The crude product can be purified by recrystallization from ethanol. The purity can be confirmed by its melting point, which should be approximately 138°C.[1]

Applications as a Synthetic Intermediate

2,4-Dinitro-1-naphthol serves as a valuable precursor for various organic compounds, primarily through the reduction of its nitro groups.

Reduction to 2,4-Diamino-1-naphthol

The most significant application of 2,4-Dinitro-1-naphthol is its reduction to form 2,4-diamino-1-naphthol.[1] This diamino derivative is a key intermediate for synthesizing other complex molecules and dyes.[12] Sodium hydrosulfite (sodium dithionite) is a common and effective reducing agent for this transformation.[12][13]

Experimental Protocol: Reduction to 2,4-Diamino-1-naphthol

This protocol is based on the procedure described by Fieser.[12]

Materials:

-

Moist 2,4-Dinitro-1-naphthol (from the previous step)

-

Sodium Hydrosulfite (Na₂S₂O₄): 2.0 g (plus 1.0 g for washing)

-

Water: ~150 mL

-

Concentrated Hydrochloric Acid (HCl): 3 mL

Procedure:

-

In a beaker, suspend the moist 2,4-Dinitro-1-naphthol in approximately 100 mL of water.

-

Add 2.0 g of sodium hydrosulfite and stir the mixture. The orange color of the starting material should disappear, and a tan precipitate of 2,4-diamino-1-naphthol will form.[12]

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

The tan product is unstable and susceptible to air oxidation.[12] Therefore, it should be handled quickly.

-

Prepare a washing solution by dissolving 1.0 g of sodium hydrosulfite in 50 mL of water.

-

Collect the tan precipitate by vacuum filtration. Crucially, avoid sucking air through the filter cake for an extended period.

-

Wash the solid on the filter with the prepared hydrosulfite solution.

-

Immediately transfer the moist solid into a beaker containing a dilute HCl solution (prepared by adding 3 mL of concentrated HCl to 12 mL of water). This converts the unstable free base into its more stable dihydrochloride salt for storage or further use.[12]

Dye Synthesis

Historically, 2,4-Dinitro-1-naphthol and its derivatives have been central to the dye industry.[1]

-

Martius Yellow (Acid Yellow 24): The ammonium (B1175870) or sodium salt of 2,4-Dinitro-1-naphthol is known as Martius Yellow.[2][11] It was discovered in 1868 and has been used as a biological stain and a dye for materials like wool.[11][12]

Experimental Protocol: Preparation of Martius Yellow (Ammonium Salt)

This procedure follows the formation of the ammonium salt from the synthesized 2,4-Dinitro-1-naphthol.[11]

Materials:

-

Crude 2,4-Dinitro-1-naphthol

-

Hot water: 75 mL

-

Concentrated Ammonium Hydroxide (NH₄OH): 2.5 mL

-

Ammonium Chloride (NH₄Cl): 5 g

Procedure:

-

To the beaker containing the crude 2,4-Dinitro-1-naphthol, add 75 mL of hot water and 2.5 mL of concentrated ammonium hydroxide.

-

Heat the mixture to boiling with stirring to dissolve the solid.

-

Add 5 g of ammonium chloride to the hot solution to precipitate the less soluble ammonium salt (Martius Yellow).

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the yellow dye by vacuum filtration, wash with a small amount of cold water containing 1-2% ammonium chloride, and air dry.[11]

-

Naphthol Green B: While not directly synthesized from 2,4-Dinitro-1-naphthol, this dye is structurally related. It is an iron coordination complex where the ligand is a sulfonated derivative of 1-nitroso-2-naphthol.[8] This highlights the importance of substituted naphthols in the broader field of dye chemistry.